1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one, also known as 1-benzofuran-2-yl-3-(2-hydroxyphenyl)propenone, is an organic compound classified as a chalcone derivative. Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. This compound features a benzofuran ring fused to a phenyl group through a propenone linkage, making it a notable example of benzofuran derivatives with potential biological activities.
The synthesis of 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation method. The process generally includes the following steps:
After the reaction, purification is often achieved through recrystallization from solvents like dimethylformamide or ethanol to obtain pure product samples .
The molecular structure of 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one can be described with the following details:
Property | Data |
---|---|
Molecular Formula | C17H12O3 |
Molecular Weight | 264.27 g/mol |
IUPAC Name | (E)-3-(1-benzofuran-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI | InChI=1S/C17H12O3/c18-15-7-3-2-6-14(15)16(19)10-9-13-11-12-5-1-4-8-17(12)20-13/h1-11,18H/b10-9+ |
InChI Key | UAXZOPMIDQFURM-MDZDMXLPSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C=C(O2)/C=C/C(=O)C3=CC=CC=C3O |
The structure features a conjugated system that contributes to its chemical reactivity and biological properties .
1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions:
These reactions typically require specific conditions such as acidic or basic catalysts and controlled temperatures to yield desired products effectively .
The mechanism of action for 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one has been studied in various contexts, particularly regarding its potential biological activities:
The specific biochemical pathways through which these effects are mediated are still under investigation, but they likely involve interactions with cellular targets that modulate oxidative stress and microbial growth .
The physical and chemical properties of 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one include:
The applications of 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one are diverse and include:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: